7-Deaza-2'-dA

Bioorthogonal Labeling PCR DNA Polymerase

Persistent band compressions in GC-rich DNA sequencing and polymerase stalling with modified nucleotides compromise experimental outcomes. 7-Deaza-2'-dA (c7dA) provides the validated solution by replacing N7 with CH, eliminating intra-strand base-pairing while maintaining Watson-Crick pairing. • Eliminates sequencing compressions when using c7dATP in termination mixes. • Enables efficient PCR incorporation of bioorthogonal handles, outperforming 2'-dU analogs. • Predictable Tm reduction (~4-5°C per substitution) for fine-tuning duplex stability. Supplied with ≥98% HPLC purity, full analytical documentation, and ready for global dispatch.

Molecular Formula C11H14N4O3
Molecular Weight 250.25 g/mol
Cat. No. B7983463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Deaza-2'-dA
Molecular FormulaC11H14N4O3
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC3=C(N=CN=C32)N)CO)O
InChIInChI=1S/C11H14N4O3/c12-10-6-1-2-15(11(6)14-5-13-10)9-3-7(17)8(4-16)18-9/h1-2,5,7-9,16-17H,3-4H2,(H2,12,13,14)/t7-,8+,9-/m0/s1
InChIKeyNIJSNUNKSPLDTO-YIZRAAEISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7‑Deaza‑2'‑dA: Modified dA for Sequencing and Beyond


7‑Deaza‑2'‑deoxyadenosine (7‑Deaza‑2'‑dA, c7dA) is a synthetic purine nucleoside analog wherein the N7 nitrogen atom of adenine is replaced by a methine (CH) group [REFS‑1]. This atomic substitution eliminates a key major groove hydrogen‑bond acceptor and cation coordination site, profoundly altering the electrostatic landscape and hydration profile of DNA while preserving Watson–Crick base‑pairing geometry with thymine [REFS‑2]. Its triphosphate form (c7dATP) is enzymatically incorporated by a broad range of DNA polymerases [REFS‑3], making it a foundational tool for resolving sequencing band compressions, constructing base‑modified functional DNA, and developing chemically augmented aptamer libraries.

Sequencing Resolves band compressions in GC‑rich templates
Labeling Enables PCR‑based fluorescent DNA labeling via click chemistry
SELEX & Probes Supports modified aptamer libraries and strand‑displacement designs

Why 7‑Deaza‑2'‑dA Is Irreplaceable


Direct substitution of 7‑Deaza‑2'‑dA with its closest analogs—unmodified dA, 7‑deaza‑2'‑deoxyguanosine (7‑Deaza‑dG), or 5‑modified 2'‑deoxyuridines (2'‑dU)—leads to quantifiable performance failures or functional incompatibility. Unmodified dA retains the N7 nitrogen, causing persistent DNA sequencing compressions in GC‑rich regions [REFS‑1]; 7‑Deaza‑dG and other purine analogs exhibit markedly lower polymerase processivity [REFS‑2]; and 2'‑dU scaffolds, when equivalently functionalized, are rejected by polymerases in PCR labeling workflows [REFS‑3]. The distinct electronic structure of the 7‑deaza‑adenine ring is therefore non‑substitutable for users requiring either high‑fidelity enzymatic synthesis of modified DNA or the elimination of secondary structure artifacts.

Unmodified dA Retains N7 and may cause persistent sequencing compressions in GC‑rich regions
7‑Deaza‑dG Reportedly lower polymerase processivity may limit synthesis of long modified DNA
2'‑dU scaffolds May result in polymerase stalling during PCR labeling, limiting bioorthogonal DNA synthesis

7‑Deaza‑2'‑dA: Head‑to‑Head Evidence


Polymerase Compatibility: 7‑Deaza‑2'‑dA Over 2'‑dU

Direct comparison of 6‑ethynyl‑1,2,4‑triazine attached to the 7‑position of 7‑Deaza‑2'‑dA triphosphate versus the same group attached to the 5‑position of 2'‑deoxyuridine triphosphate showed that only the 7‑Deaza‑2'‑dA construct supported efficient PCR amplification. The 2'‑deoxyuridine analog exhibited severe polymerase stalling, as visualized by PAGE and real‑time switchSENSE kinetics [REFS‑1].

Polymerase Compatibility
Head‑to‑head
7‑Deaza‑dA‑triazine: efficient full‑length PCR product
2'‑dU‑triazine: polymerase stalling, no product
Confirms 7‑deaza scaffold supports bioorthogonal labeling by PCR
Vent (exo‑) polymerase; postsynthetic click labeling
Bioorthogonal Labeling PCR DNA Polymerase

Resolving Sequencing Band Compressions

Replacement of dATP with 7‑Deaza‑2'‑dATP (c7dATP) in Sanger chain‑termination sequencing resulted in significant improvements in electrophoretic resolution. The combination of c7dATP with 7‑deaza‑2'‑dGTP further decreased mobility anomalies caused by compressions involving G and/or A residues. This effect was validated for both isotope‑based and fluorescence‑based detection [REFS‑1].

Sequencing Compression
Head‑to‑head
c7dATP: significant reduction in compression artifacts
dATP: persistent band compressions in GC‑rich templates
Supports unambiguous base calling in Sanger sequencing of GC‑rich DNA
T7 DNA polymerase, isotopic and fluorescent detection
DNA Sequencing Sanger Sequencing Compression Artifacts

Duplex Destabilization for Strand Dissociation

UV melting and differential scanning calorimetry on the Dickerson‑Drew dodecamer (DDD) revealed that replacement of a single dA with 7‑Deaza‑2'‑dA reduces the melting temperature (Tm) by approximately 4–5 °C relative to the unmodified duplex. This destabilization is driven primarily by an unfavorable enthalpy term arising from reduced stacking interactions and altered hydration [REFS‑1].

Duplex Stability
Head‑to‑head
ΔTm ≈ 4–5 °C decrease per 7‑deaza‑dA substitution
Predictable duplex destabilization for strand‑displacement probe design
Dickerson‑Drew dodecamer; UV melting at 260 nm
Duplex Stability Thermodynamics DNA Nanotechnology

Competitive Incorporation: 7‑Aryl‑dATP vs. dATP

In competitive incorporation assays, 7‑aryl‑substituted 7‑deaza‑2'‑dATP derivatives were found to be more efficient substrates than natural dATP. Kinetic analysis and computational modeling attributed this to higher binding affinity for the polymerase active site [REFS‑1].

Competitive Incorporation
Head‑to‑head
7‑aryl‑dATP: lower Km, higher incorporation yield
Natural dATP: less efficient substrate
Reported higher efficiency for synthesis of heavily modified DNA libraries
Vent (exo‑) / Pwo polymerase; restriction cleavage assay
DNA Polymerase Modified Nucleotides Enzyme Kinetics

Pwo Polymerase Discrimination: 7‑ vs. 8‑Substituted dATP

Comparative substrate screening of adenosine analogs with Pwo DNA polymerase revealed a stark dichotomy: 7‑substituted 7‑deaza‑2'‑dATP derivatives were efficiently incorporated, while 8‑substituted dATP analogs were poor substrates that failed to support primer extension [REFS‑1].

Polymerase Discrimination
Head‑to‑head
7‑substituted dATP: efficient incorporation
8‑substituted dATP: no detectable primer extension
7‑Deaza‑dA scaffold may be required for bulky reporter group incorporation
Pwo polymerase; amino‑acid‑functionalized triphosphates
Functionalized DNA Polymerase Substrate Nucleoside Triphosphate

7‑Deaza‑2'‑dA: Key Applications


GC‑Rich Template Sequencing

Using 7‑Deaza‑2'‑dATP in place of dATP in the termination mix directly eliminates band compressions caused by intra‑strand base‑pairing, enabling unambiguous base calling [REFS‑1]. This is a validated, low‑risk substitution for any core sequencing facility encountering persistent compression artifacts.

Fluorescent DNA Labeling via Click Chemistry

7‑Deaza‑2'‑dA scaffolds functionalized with bioorthogonal handles (e.g., triazines, cyclopropenes) are efficiently incorporated into DNA by PCR or primer extension, whereas equivalent modifications on 2'‑deoxyuridine result in polymerase stalling [REFS‑2]. This enables the generation of densely labeled DNA probes for super‑resolution microscopy and diagnostic hybridization assays.

Modified Aptamer Library Construction

7‑Aryl‑ and other 7‑substituted 7‑Deaza‑2'‑dATP derivatives are incorporated more efficiently than natural dATP [REFS‑3]. This property reduces the cost and increases the yield of modified DNA libraries used in SELEX, facilitating the discovery of aptamers with enhanced nuclease resistance and target affinity.

Strand‑Displacement Probes and Isothermal Amplification

The predictable 4–5 °C Tm reduction per 7‑Deaza‑2'‑dA substitution [REFS‑4] can be rationally exploited to fine‑tune duplex stability. This allows the design of probes that selectively dissociate at lower temperatures, improving the specificity of isothermal amplification methods and the performance of toehold‑mediated strand‑displacement circuits.

Application
Selection Property
Validation Focus
GC‑Rich Template Sequencing
Resolves band compression artifacts
Base‑calling accuracy in high‑GC regions
Fluorescent DNA Labeling
Polymerase‑compatible triazine/cyclopropene handles
PCR labeling efficiency and click reactivity
Modified Aptamer Libraries
Efficient enzymatic incorporation of bulky 7‑aryl groups
Library yield and functional diversity in SELEX
Strand‑Displacement Probes
Predictable duplex destabilization per modification
Melting temperature shift in isothermal amplification designs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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